Escin Ie

Analytical Chemistry Quality Control Natural Products

Escin isomer mixtures introduce confounding variables due to documented divergence in anti-inflammatory potency, renal cytotoxicity, and target engagement. Escin Ie (CAS 1613506-26-5) is a structurally distinct aescine analogue requiring isomer-specific analytical reference material. - **Application**: Reference standard for HPLC/LC-MS isomer resolution; enables SAR mapping alongside escin Ia/Ib/IIa/IIb - **Value**: Eliminates mixture variability in GR/NF-κB, NLRP3 inflammasome, or pharmacokinetic interconversion studies - **Supply**: Analytical-grade material with documented purity for reproducible method development

Molecular Formula C49H76O19
Molecular Weight 969.1 g/mol
Cat. No. B12409047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEscin Ie
Molecular FormulaC49H76O19
Molecular Weight969.1 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)OC(=O)C
InChIInChI=1S/C49H76O19/c1-10-22(2)41(62)68-38-39(63-23(3)53)49(21-52)25(17-44(38,4)5)24-11-12-28-45(6)15-14-30(46(7,20-51)27(45)13-16-47(28,8)48(24,9)18-29(49)54)65-43-37(34(58)33(57)36(66-43)40(60)61)67-42-35(59)32(56)31(55)26(19-50)64-42/h10-11,25-39,42-43,50-52,54-59H,12-21H2,1-9H3,(H,60,61)/b22-10+/t25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36-,37+,38-,39-,42-,43+,45-,46+,47+,48+,49-/m0/s1
InChIKeyDMOITSDMIOZNIQ-SDDXPSMISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Escin Ie Structural Profile and Procurement Context


Escin Ie (CAS 1613506-26-5, C49H76O19, MW 969.12) is a specific triterpene saponin derivative isolated from Aesculi Semen (horse chestnut seed) extract [1]. It is structurally classified as a member of the escin family of saponins, which are known for their vascular protective and anti-inflammatory properties [2]. Escin Ie is commercially available from multiple research chemical vendors, though it is less commonly studied as a single agent compared to the primary escin isomers (escin Ia, escin Ib, isoescin Ia, isoescin Ib).

Compound type
Research-grade escin isomer probe; supplier-declared aescine analogue
Workflow context
Isomer-specific SAR mapping and chromatographic reference standard development
Selection note
Bioactivity data absent; requires empirical characterization before functional assignment

Escin Ie Substitution Limitations


Generic substitution of Escin Ie with other escin saponins or crude aescinate mixtures is not scientifically justified due to documented isoform-specific differences in both pharmacokinetic behavior and cytotoxic liability. For example, escin Ia and isoescin Ia exhibit significant bidirectional interconversion in vivo, leading to altered exposure profiles when administered individually versus as a mixture [1]. Furthermore, in human kidney (HK-2) cell assays, the rank order of cytotoxicity among four major isomers is escin Ia > isoescin Ia > isoescin Ib > escin Ib, demonstrating that even closely related isomers possess distinct safety profiles [2]. Therefore, any research requiring precise control over the molecular species administered or the interpretation of structure-activity relationships necessitates the use of a well-defined, single-entity compound like Escin Ie, rather than a variable isomer mixture.

! Escin isomers exhibit rank-order potency differences; Escin Ie anti-inflammatory activity cannot be extrapolated from escin Ia/Ib/IIa/IIb data.
! Functional selectivity is binary in magnesium absorption assays—some isomers active, others inactive; Escin Ie status unknown.
! Interconversion and mixture PK prolong t1/2; single-isomer Escin Ie pharmacokinetic profile uncharacterized.

Escin Ie Procurement Evidence Guide


β- vs. α-Escin Bioactivity Divergence

Escin Ie (MW 969.12, C49H76O19) is structurally distinct from the primary escin isomers used clinically, such as escin Ia (MW 1131.26, C55H86O24). This molecular weight difference of 162.14 g/mol (approximately a hexose unit) allows for unambiguous analytical discrimination via mass spectrometry . In HPLC analysis, the retention time of Escin Ie will differ from those of escin Ia, escin Ib, isoescin Ia, and isoescin Ib, which are often the targets of established analytical methods [1].

β/α Escin Divergence
Class-level inference
β-escin (Ia, Ib) major active; α-escin lower bioactivity. Escin Ie β-lineage inferred; no quantitative divergence data.
Isomer lineage context to verify
Data from escin Ia/Ib, not Escin Ie specific
Analytical Chemistry Quality Control Natural Products

Isomer-Specific Anti-Inflammatory Activity

In a comparative study on human kidney HK-2 cells, the four major escin isomers exhibited a clear and statistically significant (P < 0.01) rank order of cytotoxicity after 24 hours of exposure: escin Ia (IC50 = 40.5 μmol/L) > isoescin Ia > isoescin Ib > escin Ib [1]. While direct IC50 data for Escin Ie is not available, this data set provides a critical class-level inference that structural variations among escin saponins translate into quantifiable differences in off-target toxicity. This establishes a strong scientific rationale for evaluating the specific cytotoxicity profile of Escin Ie relative to these known comparators.

Anti-Inflammatory Rank
Direct comparison (class-level for Ie)
Escin Ib, IIa, IIb > Ia across vascular permeability and scratching assays. Escin Ie data absent.
Activity rank cannot be assumed for Escin Ie
Escin Ia weakest; no Escin Ie evaluation
Toxicology Drug Safety Natural Products

Isomer-Selective Magnesium Absorption Enhancement

A comparative pharmacokinetic study in rats demonstrated that administration of a mixture of sodium aescinate (containing both escin Ia and isoescin Ia) resulted in a longer half-life (t1/2) and mean residence time (MRT) for each isomer compared to when either isomer was administered as a pure compound [1]. The absolute oral bioavailability of both isomers was very low (<0.25%). This evidence demonstrates that the pharmacokinetic behavior of a single escin saponin cannot be reliably predicted from data generated with complex isomer mixtures.

Mg Absorption Selectivity
Direct comparison (Ie uncharacterized)
Binary divergence: escin Ib, IIb active; escin Ia, IIa inactive. Escin Ie status unknown.
Functional selectivity requires validation
No extrapolation from Ib/IIb to Ie
Pharmacokinetics Bioavailability Natural Products

Escin Ie Application Scenarios


Reference Standard for Isomer Analysis

Given its unique molecular weight and formula (969.12 g/mol, C49H76O19), Escin Ie serves as a critical reference standard for the development and validation of analytical methods (e.g., LC-MS, HPLC-ELSD) aimed at profiling the full spectrum of escin saponins in Aesculus extracts. This is essential for quality control in botanical drug development and dietary supplement manufacturing, where accurate quantification of specific escin derivatives is required [1].

Isomer-Specific SAR Studies

The demonstrated divergence in cytotoxicity among structurally similar escin isomers (IC50 range of 40.5 μmol/L for escin Ia, with a clear rank order in HK-2 cells) underscores the value of Escin Ie for SAR investigations [1]. Researchers can use Escin Ie to map the specific contribution of its distinct aglycone and sugar moieties to both therapeutic (e.g., vascular protection) and adverse (e.g., renal cytotoxicity) outcomes, thereby informing the design of optimized derivatives.

Single-Isomer In Vitro Mechanistic Studies

As the pharmacokinetics of individual escin saponins are known to be altered when co-administered as a mixture [1], studies designed to isolate the intrinsic pharmacodynamic action of a specific escin variant require a pure compound like Escin Ie. This prevents the confounding effects of isomer-isomer interactions and in vivo interconversion, enabling a clear, mechanistic understanding of the compound's interaction with molecular targets.

Mixture vs. Single-Isomer Pharmacokinetics

For procurement in both academic and industrial settings, Escin Ie offers a defined chemical entity that can be rigorously characterized. This contrasts with purchasing crude 'escin' or 'sodium aescinate,' which are variable mixtures of isomers. The use of a single, verifiable compound ensures experimental reproducibility and facilitates accurate reporting of research findings, a requirement for publication in high-impact journals [2].

Application
Selection Property
Validation Focus
Escin isomer analytical reference
Isomer-specific identification
Chromatographic resolution from escin Ia, Ib, IIa, IIb
SAR mapping across escin isomers
Structural divergence from documented isomers
Endpoint comparison with escin Ia/Ib/IIa/IIb
Single-isomer mechanistic studies
Single-isomer control
Avoid isomer mixture confounding in GR/NF-κB assays
Isomer interconversion PK studies
Defined isomer input
Mixture vs. single-isomer exposure profile comparison
Quote Request

Request a Quote for Escin Ie

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.